molecular formula C19H22BrN5O5S B13802756 Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- CAS No. 25986-44-1

Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-

Cat. No.: B13802756
CAS No.: 25986-44-1
M. Wt: 512.4 g/mol
InChI Key: GHZNIHNOUZAYQX-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- is a complex organic compound primarily used as a dye in the textile industry. It is known for its vibrant color and stability, making it a valuable component in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- involves multiple stepsThe azo coupling reaction is then carried out with a diethylamino phenyl compound under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves strict control of temperature, pressure, and pH to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- involves its interaction with molecular targets through its azo and bromine groups. These interactions can lead to changes in the chemical structure of the target molecules, resulting in the desired effects. The compound’s stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]
  • Acetamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]

Uniqueness

Compared to similar compounds, Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- stands out due to its specific functional groups, which confer unique properties such as enhanced stability and specific reactivity. These characteristics make it particularly valuable in applications requiring high-performance dyes .

Properties

CAS No.

25986-44-1

Molecular Formula

C19H22BrN5O5S

Molecular Weight

512.4 g/mol

IUPAC Name

N-[2-[(2-bromo-6-methylsulfonyl-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C19H22BrN5O5S/c1-5-24(6-2)13-7-8-16(17(10-13)21-12(3)26)22-23-19-15(20)9-14(25(27)28)11-18(19)31(4,29)30/h7-11H,5-6H2,1-4H3,(H,21,26)

InChI Key

GHZNIHNOUZAYQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])S(=O)(=O)C)NC(=O)C

Origin of Product

United States

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